molecular formula C19H17ClFN5OS B11402796 6-(4-chlorophenyl)-3-ethyl-N-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-ethyl-N-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11402796
M. Wt: 417.9 g/mol
InChI Key: OPPKYWINVQBHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the fusion of triazole and thiadiazine rings. One common synthetic route includes the reaction of 4-chloroaniline with 2-aminoacetonitrile hydrochloride to form an intermediate, which is then cyclized under reflux conditions in ethanol to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase and cholinesterase, thereby inhibiting their activity. This interaction can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17ClFN5OS

Molecular Weight

417.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-ethyl-N-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H17ClFN5OS/c1-2-15-23-24-19-26(15)25-16(11-3-5-12(20)6-4-11)17(28-19)18(27)22-14-9-7-13(21)8-10-14/h3-10,16-17,25H,2H2,1H3,(H,22,27)

InChI Key

OPPKYWINVQBHOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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